4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate. The solvent is then removed to yield the desired compound as an orange solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The pyrazolopyrimidine scaffold can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts and specific reaction conditions are employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), making it a candidate for cancer research
Industry: The compound’s unique structure and reactivity make it valuable for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine: A compound with potent inhibitory activity against casein kinase 1 (CK1).
4-Aminopyrazolo[3,4-d]pyrimidine: Known for its structural resemblance and potential biological activities.
Uniqueness
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its ability to inhibit CDK2 selectively makes it a valuable compound for targeted cancer therapy .
Properties
CAS No. |
30129-52-3 |
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Molecular Formula |
C11H7ClN4 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
4-chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN4/c12-9-8-6-13-16-11(8)15-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16) |
InChI Key |
HRPLQFSPXMTKGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3)C(=N2)Cl |
Origin of Product |
United States |
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